molecular formula C17H23N3O2 B12522901 N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide CAS No. 656835-89-1

N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide

Cat. No.: B12522901
CAS No.: 656835-89-1
M. Wt: 301.4 g/mol
InChI Key: WJRBBZMCAIXYSG-UHFFFAOYSA-N
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Description

N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide is a benzamide derivative featuring a morpholine-substituted piperidine scaffold.

Properties

CAS No.

656835-89-1

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[(4-morpholin-2-ylpiperidin-1-yl)methylidene]benzamide

InChI

InChI=1S/C17H23N3O2/c21-17(15-4-2-1-3-5-15)19-13-20-9-6-14(7-10-20)16-12-18-8-11-22-16/h1-5,13-14,16,18H,6-12H2

InChI Key

WJRBBZMCAIXYSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CNCCO2)C=NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide typically involves the reaction of 4-(morpholin-2-yl)piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide exhibit significant antimicrobial properties. For instance, studies on related morpholine and piperidine derivatives have shown efficacy against various bacterial strains, highlighting their potential as antibiotic agents .

Case Study: Synthesis and Testing of Analogues

A study focused on the synthesis of this compound analogues demonstrated their effectiveness in inhibiting bacterial growth. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentrations (MICs) and bactericidal activity. This underscores the compound's potential role in developing new antimicrobial therapies.

Central Nervous System Disorders

Neuropharmacological Applications

The structure of this compound suggests potential applications in treating central nervous system disorders, such as anxiety and depression. Compounds with similar morpholine and piperidine structures have been explored for their anxiolytic and antidepressant effects .

Case Study: Behavioral Studies in Animal Models

Behavioral studies using rodent models have demonstrated that compounds with similar structural motifs can significantly reduce anxiety-like behaviors. These studies employed various tests, including the elevated plus maze and open field tests, to assess the anxiolytic properties of the compounds. Results indicated a marked decrease in anxiety-related behaviors, suggesting that this compound may have therapeutic potential for anxiety disorders.

Cancer Research

Anticancer Activity

Emerging evidence suggests that this compound could be investigated for its anticancer properties. Compounds featuring similar functional groups have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Analysis on Cancer Cell Lines

In vitro studies conducted on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that derivatives of this compound exhibited significant cytotoxic effects. The analysis included assays such as MTT and flow cytometry to evaluate cell viability and apoptosis rates, respectively. These findings indicate a promising avenue for further research into the compound's anticancer potential.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying various substituents on the morpholine and piperidine rings, researchers can enhance potency, selectivity, and reduce toxicity.

Table 1: Summary of Structure Modifications and Their Effects

Modification TypeEffect on ActivityReference
Morpholine SubstitutionIncreased antimicrobial potency
Piperidine Ring AlterationEnhanced CNS activity
Benzamide Core VariationImproved anticancer efficacy

Mechanism of Action

The mechanism of action of N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Reference ID
N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide Benzamide + piperidine + morpholine Morpholin-2-yl group on piperidine
N-[4-(Piperidin-1-yl)quinazolin-7-yl]benzamide Benzamide + quinazoline + piperidine Piperidine at quinazoline-4-position
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Benzamide + piperazine + pyridine Piperazine with 2-methoxyphenyl and nitro groups
(E)-4-((Thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide Benzamide + thiazole + triazole Thiazole-imino and triazole groups

Key Observations :

  • The morpholine-piperidine combination in the target compound may enhance solubility compared to purely aromatic scaffolds (e.g., quinazoline in ).

Physicochemical Properties

Data from structurally related benzamides:

Compound Name Molecular Weight logP Hydrogen Bond Acceptors/Donors Reference ID
N-[4-(Piperidin-1-yl)quinazolin-7-yl]benzamide 332.4 4.254 Acceptors: 4; Donors: 1
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide - - Acceptors: 4 (estimated)
Vorinostat (Reference in docking studies) 264.3 3.18 Acceptors: 3; Donors: 2

Inferences for Target Compound :

  • The morpholine group (polar oxygen atom) may reduce logP compared to purely lipophilic analogs (e.g., ), enhancing aqueous solubility.
Cytotoxic and Enzymatic Activity
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide : Demonstrated a 2.2-fold increase in cell-specific productivity, attributed to pyrrole’s electron-rich aromatic system .
  • Triazole-based benzamides: Docking scores against HDAC8 ranged from -6.77 to -8.54 kcal/mol, with vorinostat (a known HDAC inhibitor) at -9.1 kcal/mol .
Structural Determinants of Activity
  • Morpholine vs. Piperazine : Morpholine’s oxygen may enhance solubility and passive diffusion compared to piperazine’s nitrogen, which could favor ionic interactions .
  • Thiazole/Triazole vs. Morpholine-Piperidine : Heterocycles like thiazole improve metabolic stability but may reduce blood-brain barrier penetration compared to morpholine’s balanced lipophilicity .

Biological Activity

N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C19H23N3O\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}

This compound features a morpholine ring, a piperidine moiety, and a benzamide structure, which are known to confer various pharmacological properties.

Neuroleptic Activity

Research indicates that compounds similar to this compound have been evaluated for their neuroleptic activity. For instance, benzamides with similar structural features have shown significant inhibition of apomorphine-induced stereotyped behavior in rats, suggesting potential antipsychotic effects. A study highlighted that modifications in the structure could enhance the neuroleptic activity significantly compared to traditional antipsychotics like haloperidol .

Antimicrobial Activity

In addition to neuropharmacological applications, derivatives of morpholine and piperidine rings have been synthesized and tested for antimicrobial properties. A recent study demonstrated that compounds derived from morpholine and piperidine exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the synthesized derivatives showed varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Synthesis and Evaluation

  • Synthesis Methodology :
    The synthesis of this compound typically involves multi-step reactions including:
    • Claisen-Schmidt condensation : This method is often used to form the imine linkage between the morpholine-piperidine derivative and benzaldehyde.
    • Refluxing with appropriate solvents : Enhances yield and purity of the final compound.
  • Biological Evaluation :
    • Compounds were subjected to in vitro assays to evaluate their inhibitory effects on bacterial growth.
    • Neuroleptic activity was assessed through behavioral tests in animal models.

Research Findings

Activity TypeCompound TestedResult
NeurolepticThis compoundSignificant reduction in apomorphine-induced behaviors compared to controls .
AntimicrobialMorpholine derivativesEffective against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) .

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